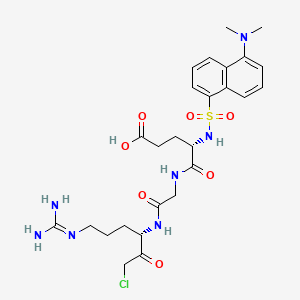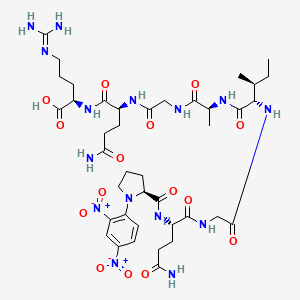
6-Chloro-2(3H)-pyridinone
Übersicht
Beschreibung
6-Chloro-2(3H)-pyridinone is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as 6-chloronicotinamide and is a derivative of pyridine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2(3H)-pyridinone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to have antimicrobial, antiviral, and anticancer properties. Studies have shown that 6-Chloro-2(3H)-pyridinone can inhibit the growth of various bacteria and viruses, including Escherichia coli, Staphylococcus aureus, and Herpes simplex virus. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 6-Chloro-2(3H)-pyridinone has been found to have herbicidal properties. Studies have shown that this compound can inhibit the growth of various weeds, making it a potential candidate for weed control.
In industry, 6-Chloro-2(3H)-pyridinone has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2(3H)-pyridinone varies depending on its application. In medicine, this compound has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
In agriculture, 6-Chloro-2(3H)-pyridinone inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately causes the death of the plant.
Biochemical and Physiological Effects:
6-Chloro-2(3H)-pyridinone has been found to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been found to have cytotoxic effects on cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to have antibacterial and antiviral effects, making it a potential candidate for the treatment of infectious diseases.
In agriculture, 6-Chloro-2(3H)-pyridinone has been found to have herbicidal effects, leading to the inhibition of weed growth. However, this compound has also been found to have phytotoxic effects on certain crops, making it necessary to use it with caution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Chloro-2(3H)-pyridinone in lab experiments include its high purity and high yield, making it easy to obtain and use. In addition, this compound has been extensively studied, making it easy to find relevant literature.
The limitations of using 6-Chloro-2(3H)-pyridinone in lab experiments include its potential toxicity, making it necessary to use it with caution. In addition, this compound has limited solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
For the study of 6-Chloro-2(3H)-pyridinone include the development of new synthesis methods to improve yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound in different applications. Moreover, the potential use of this compound in the treatment of other diseases and in other fields, such as material science, should be explored. Finally, studies should be conducted to assess the environmental impact of this compound and its potential toxicity to non-target organisms.
Conclusion:
6-Chloro-2(3H)-pyridinone is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Chloro-2(3H)-pyridinone have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its impact on different fields.
Eigenschaften
IUPAC Name |
6-chloro-3H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQDXUCTLMTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355750 | |
| Record name | 6-chloro-3H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2(3H)-pyridinone | |
CAS RN |
887570-97-0 | |
| Record name | 6-chloro-3H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















